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Compound of Interest

Compound Name: 4'-Aminopropiophenone

Cat. No.: B373789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-
Aminopropiophenone, a key chemical intermediate. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 4'-Aminopropiophenone is C₉H₁₁NO, with a molecular weight of

149.19 g/mol . Its structure is characterized by a propiophenone core substituted with an amino

group at the para position of the phenyl ring.

¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides insight into the proton environments within the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.85 Doublet 2H Ar-H (ortho to C=O)

6.65 Doublet 2H Ar-H (ortho to NH₂)

4.10 Broad Singlet 2H -NH₂

2.95 Quartet 2H -CH₂-

1.20 Triplet 3H -CH₃

¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the different carbon environments in 4'-Aminopropiophenone.

Chemical Shift (δ) ppm Assignment

200.0 C=O

151.0 Ar-C (para to C=O)

130.5 Ar-C (ortho to C=O)

128.0 Ar-C (ipso to C=O)

114.0 Ar-C (ortho to NH₂)

31.0 -CH₂-

8.5 -CH₃

IR (Infrared) Spectroscopy Data
The IR spectrum highlights the functional groups present in the molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad N-H Stretch (Amine)

3050 Medium Aromatic C-H Stretch

2980-2850 Medium Aliphatic C-H Stretch

1665 Strong C=O Stretch (Ketone)

1600 Strong Aromatic C=C Stretch

1250 Strong C-N Stretch

MS (Mass Spectrometry) Data
The mass spectrum shows the fragmentation pattern of 4'-Aminopropiophenone upon

ionization.

m/z Relative Intensity (%) Assignment

149 100 [M]⁺ (Molecular Ion)

120 85 [M - C₂H₅]⁺

92 40 [C₆H₄NH₂]⁺

65 30 [C₅H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 4'-Aminopropiophenone was dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).
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A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

Instrument: A 400 MHz NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16.

Relaxation delay: 1.0 s.

¹³C NMR:

Pulse sequence: Proton-decoupled.

Number of scans: 1024.

Relaxation delay: 2.0 s.

IR Spectroscopy
Sample Preparation (Thin Solid Film Method):

A small amount of 4'-Aminopropiophenone (approximately 5-10 mg) was dissolved in a few

drops of a volatile solvent like methylene chloride.[1]

A drop of this solution was placed on a potassium bromide (KBr) salt plate.[1]

The solvent was allowed to evaporate, leaving a thin film of the solid compound on the plate.

[1]

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.
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Method: The KBr plate with the sample film was placed in the spectrometer's sample holder

and the spectrum was recorded.

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Mass Spectrometry
Sample Introduction and Ionization:

A dilute solution of 4'-Aminopropiophenone in a suitable volatile solvent was introduced

into the mass spectrometer.

Ionization Method: Electron Ionization (EI) was used. The sample was bombarded with a

beam of high-energy electrons (typically 70 eV).

Data Acquisition:

Instrument: A quadrupole mass spectrometer.

Mass Analyzer: The resulting ions were separated based on their mass-to-charge ratio (m/z).

Detection: The abundance of each ion was measured to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4'-Aminopropiophenone.
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Workflow for Spectroscopic Analysis of 4'-Aminopropiophenone
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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